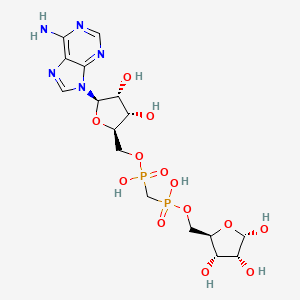

alpha-beta Methylene ADP-ribose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’adénosine 5’-diphosphate ribose (AMPCPR) est un analogue synthétique de l’adénosine 5’-diphosphate ribose (ADPR), une molécule de signalisation intracellulaire générée à partir du nicotinamide adénine dinucléotide (NAD+). AMPCPR est conçu pour imiter la structure et la fonction de l’ADPR tout en étant résistant à l’hydrolyse par les pyrophosphatases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’AMPCPR implique la substitution du groupe pyrophosphate dans l’ADPR par un groupe méthylène bis-phosphonate non hydrolysable. Ceci est réalisé par le biais d’un couplage tandem N,N’-dicyclohexylcarbodiimide avec l’acide phosphonoacétique . Les conditions de réaction impliquent généralement l’utilisation de solvants anhydres et d’une atmosphère inerte pour prévenir l’hydrolyse et l’oxydation des intermédiaires.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour l’AMPCPR ne soient pas largement documentées, l’approche générale impliquerait le passage à l’échelle du processus de synthèse en laboratoire. Cela inclurait l’optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés, ainsi que la mise en œuvre de techniques de purification telles que la chromatographie et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

AMPCPR subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe méthylène bis-phosphonate peut participer à des réactions de substitution avec des nucléophiles.

Résistance à l’hydrolyse : Contrairement à l’ADPR, l’AMPCPR est résistant à l’hydrolyse par les pyrophosphatases, ce qui le rend stable dans les systèmes biologiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de l’AMPCPR comprennent :

- N,N’-dicyclohexylcarbodiimide (DCC)

- Acide phosphonoacétique

- Solvants anhydres (par exemple, le dichlorométhane)

Principaux produits

Le principal produit formé à partir de la synthèse de l’AMPCPR est l’analogue méthylène bis-phosphonate de l’ADPR, qui conserve la capacité d’interagir avec les cibles de l’ADPR tout en étant résistant à la dégradation enzymatique .

Applications de la recherche scientifique

AMPCPR a plusieurs applications de recherche scientifique, notamment :

Biologie chimique : Utilisé pour étudier le mécanisme d’activation des cibles de l’ADPR et leurs effets en aval.

Signalisation calcique : Étudié pour son rôle dans les voies de signalisation calcique cellulaire.

Découverte de médicaments : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies liées à l’ADPR.

Applications De Recherche Scientifique

AMPCPR has several scientific research applications, including:

Chemical Biology: Used to study the mechanism of activation of ADPR targets and their downstream effects.

Calcium Signaling: Investigated for its role in cellular calcium signaling pathways.

Drug Discovery: Utilized in the development of novel therapeutics targeting ADPR-related pathways.

Mécanisme D'action

AMPCPR exerce ses effets en imitant la structure et la fonction de l’ADPR. Il interagit avec les cibles de l’ADPR, telles que le canal cationique transitoire potentiel de la sous-famille M, membre 2 (TRPM2), tout en étant résistant à l’hydrolyse par les pyrophosphatases . Cela permet une activation ou une inhibition prolongée des voies de signalisation médiées par l’ADPR.

Comparaison Avec Des Composés Similaires

Composés similaires

Adénosine 5’-diphosphate ribose (ADPR) : La molécule de signalisation intracellulaire naturelle à partir de laquelle l’AMPCPR est dérivé.

ADP-ribose cyclique (cADPR) : Un autre analogue de l’ADPR impliqué dans la signalisation calcique.

Unicité

AMPCPR est unique en raison de sa résistance à l’hydrolyse par les pyrophosphatases, ce qui lui permet de maintenir son activité biologique dans les milieux cellulaires où l’ADPR serait rapidement dégradé .

Propriétés

Formule moléculaire |

C16H25N5O13P2 |

|---|---|

Poids moléculaire |

557.34 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl]methyl]phosphinic acid |

InChI |

InChI=1S/C16H25N5O13P2/c17-13-8-14(19-3-18-13)21(4-20-8)15-11(24)9(22)6(33-15)1-31-35(27,28)5-36(29,30)32-2-7-10(23)12(25)16(26)34-7/h3-4,6-7,9-12,15-16,22-26H,1-2,5H2,(H,27,28)(H,29,30)(H2,17,18,19)/t6-,7-,9-,10-,11-,12-,15-,16+/m1/s1 |

Clé InChI |

ZPZRETFSCSWNDT-DBXCYWGHSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O)O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778289.png)

![2-[[4-[[4-[[4-[[4-[2-(2-Amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778293.png)

![[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid](/img/structure/B10778298.png)

![N-[(2R)-1-[[(E,3R)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778300.png)

![2-[(4R)-2-(aminomethyl)-5-oxo-4-[(4-oxocyclohexa-2,5-dien-1-yl)methyl]-4H-imidazol-1-yl]acetaldehyde](/img/structure/B10778305.png)

![3-[18-(2-carboxyethyl)-8,13-diethyl-22-methanidyl-3,7,12,17-tetramethylporphyrin-22-ium-21,23-diid-2-yl]propanoic acid;copper](/img/structure/B10778309.png)

![(5R, 6S, 7S, 8S)-5-Hydroxymethyl-6,7,8-trihydroxy-tetrazolo[1,5-A]piperidine](/img/structure/B10778310.png)

![7,8-Dimethyl-2,4-dioxo-10-(2,3,4-trihydroxy-5-phosphonooxypentyl)benzo[g]pteridin-5-ium-5-sulfonate](/img/structure/B10778321.png)

![2-Amino-3-[5-(Amino-Carboxy-Methyl)-2,3-Dihydro-Isoxazol-3-Ylsulfanyl]-Propionic Acid](/img/structure/B10778353.png)

![(4S)-5-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-4-[[(2S)-2-[[(3R)-4-cyclohexyl-2-oxo-3-(phenylmethoxycarbonylamino)butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10778354.png)

![[2-Aminomethyl-5-Oxo-4-(4-Oxo-Cyclohexa-2,5-Dienylmethyl)-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10778377.png)

![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)